Cas no 1803858-73-2 (5-Ethylbenzo[d]oxazole-2-methanol)
![5-Ethylbenzo[d]oxazole-2-methanol structure](https://ja.kuujia.com/scimg/cas/1803858-73-2x500.png)
5-Ethylbenzo[d]oxazole-2-methanol 化学的及び物理的性質
名前と識別子
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- 5-Ethylbenzo[d]oxazole-2-methanol
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- インチ: 1S/C10H11NO2/c1-2-7-3-4-9-8(5-7)11-10(6-12)13-9/h3-5,12H,2,6H2,1H3
- InChIKey: ZHTJQQHJOFZBQE-UHFFFAOYSA-N
- SMILES: O1C(CO)=NC2C=C(C=CC1=2)CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- XLogP3: 1.7
- トポロジー分子極性表面積: 46.3
5-Ethylbenzo[d]oxazole-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081002021-500mg |
5-Ethylbenzo[d]oxazole-2-methanol |
1803858-73-2 | 98% | 500mg |
$7,736.82 | 2022-04-02 | |
Alichem | A081002021-250mg |
5-Ethylbenzo[d]oxazole-2-methanol |
1803858-73-2 | 98% | 250mg |
$5,007.07 | 2022-04-02 | |
Alichem | A081002021-1g |
5-Ethylbenzo[d]oxazole-2-methanol |
1803858-73-2 | 98% | 1g |
$12,151.40 | 2022-04-02 |
5-Ethylbenzo[d]oxazole-2-methanol 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
5-Ethylbenzo[d]oxazole-2-methanolに関する追加情報
5-Ethylbenzo[d]oxazole-2-methanol: A Comprehensive Overview
5-Ethylbenzo[d]oxazole-2-methanol, with the CAS number 1803858-73-2, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. The presence of an ethyl group at the 5-position and a hydroxymethyl group at the 2-position imparts distinctive chemical and physical properties to this molecule, making it a subject of interest for both academic research and industrial applications.
The structure of 5-Ethylbenzo[d]oxazole-2-methanol is characterized by a benzo[d]oxazole ring system, where the oxazole ring is fused to a benzene ring. This fusion creates a rigid aromatic system that contributes to the compound's stability and reactivity. The ethyl group at the 5-position introduces electron-donating effects, which can influence the electronic properties of the molecule. Meanwhile, the hydroxymethyl group at the 2-position adds hydrophilic characteristics, enhancing solubility in polar solvents and potentially influencing bioavailability in pharmaceutical applications.
Recent studies have highlighted the potential of 5-Ethylbenzo[d]oxazole-2-methanol as a precursor in drug design. Its ability to form hydrogen bonds due to the hydroxymethyl group makes it a promising candidate for developing bioactive molecules. Researchers have explored its role in various medicinal chemistry applications, including anti-inflammatory, antioxidant, and anticancer activities. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development.
In terms of synthesis, 5-Ethylbenzo[d]oxazole-2-methanol can be prepared through various routes, including cyclization reactions involving appropriate starting materials. One common method involves the condensation of an aldehyde with an amine in the presence of an oxidizing agent to form the oxazole ring. The introduction of substituents like ethyl and hydroxymethyl groups can be achieved through directed metallation or nucleophilic substitution reactions, depending on the desired regiochemistry.
The physical properties of 5-Ethylbenzo[d]oxazole-2-methanol include a melting point of approximately 140°C and a boiling point around 360°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, while it shows limited solubility in non-polar solvents like hexane. These properties make it suitable for use in various organic reactions that require controlled solubility profiles.
Beyond its role in drug discovery, 5-Ethylbenzo[d]oxazole-2-methanol has found applications in materials science. Its aromaticity and heterocyclic nature make it a potential candidate for use in organic electronics, particularly as a component in semiconducting materials or light-emitting diodes (LEDs). Research into its electronic properties has revealed that it exhibits moderate electron transport characteristics, which could be advantageous in certain device architectures.
In conclusion, 5-Ethylbenzo[d]oxazole-2-methanol, with its unique structure and versatile properties, continues to be a focal point for researchers across multiple disciplines. Its potential applications span from drug development to materials science, underscoring its importance as a valuable compound in contemporary chemical research. As ongoing studies uncover new insights into its properties and functionalities, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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